Dichlorvos-d6

Übersicht

Beschreibung

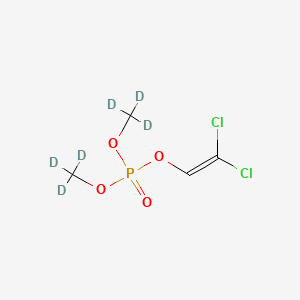

Dichlorvos-d6, also known as phosphoric acid, 2,2-dichloroethenyl di(methyl-d3) ester, is a deuterated form of dichlorvos. It is primarily used as an internal standard for the quantification of dichlorvos in various analytical applications. Dichlorvos itself is an organophosphate insecticide widely used to control household pests, in public health, and in the protection of stored products from insects .

Wirkmechanismus

Dichlorvos-d6 hemmt, wie Dichlorvos, die Acetylcholinesterase, ein Enzym, das mit den Nervensystemen von Insekten verbunden ist. Diese Hemmung führt zur Anhäufung von Acetylcholin, was zu einer kontinuierlichen Übertragung von Nervenimpulsen, Lähmung und schließlich zum Tod des Insekts führt. Bei höheren Tieren kann Dichlorvos auch andere molekulare Zielstrukturen und Pfade beeinflussen, was möglicherweise zu Neurotoxizität und anderen schädlichen Wirkungen führt .

Ähnliche Verbindungen:

Dichlorvos: Die nicht deuterierte Form, die weit verbreitet als Insektizid eingesetzt wird.

Malathion: Ein weiteres Organophosphat-Insektizid mit einem ähnlichen Wirkungsmechanismus.

Parathion: Ein giftigeres Organophosphat-Insektizid mit ähnlichen Anwendungen.

Einzigartigkeit von this compound: this compound ist aufgrund seiner deuterierten Natur einzigartig, wodurch es zu einem idealen internen Standard für analytische Anwendungen wird. Die Einarbeitung von Deuteriumatomen liefert eindeutige massenspektrometrische Eigenschaften, die eine genaue Quantifizierung von Dichlorvos in komplexen Matrizen ermöglichen .

Biochemische Analyse

Biochemical Properties

Dichlorvos-d6 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves the binding of this compound to the active site of these enzymes, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can disrupt nerve signals .

Cellular Effects

Exposure to this compound can result in significant cellular effects. It influences cell function by disrupting normal biochemical processes . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt energy metabolism in the liver cells of zebrafish, leading to changes in glucose metabolism and β-oxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of nerve signals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods . Moreover, the stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can have toxic or adverse effects . For instance, the lethal concentration (LC50) of dichlorvos, which this compound is used to quantify, has been determined in various animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, the liver is a primary site of this compound metabolism, where it is converted to desmethyl-dichlorvos, dimethyl phosphate, and dichloroacetaldehyde by glutathione-dependent and aryl esterase pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorvos-d6 involves the deuteration of dichlorvos. The process typically starts with the preparation of deuterated methyl groups, which are then introduced into the dichlorvos molecule. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The final product is usually formulated as a solution in methanol for ease of use in analytical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dichlorvos-d6 durchläuft, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann this compound zu Dichloracetat und Dimethylphosphat hydrolysieren.

Oxidation: this compound kann oxidiert werden, um Dichloracetat und andere Oxidationsprodukte zu bilden.

Substitution: Die Chloratome in this compound können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Tritt typischerweise in wässrigen Lösungen auf, häufig beschleunigt durch saure oder basische Bedingungen.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Nucleophile wie Hydroxidionen oder Amine können Substitutionsreaktionen fördern.

Hauptsächlich gebildete Produkte:

Hydrolyse: Dichloracetat und Dimethylphosphat.

Oxidation: Dichloracetat und andere Oxidationsprodukte.

Substitution: Die Produkte hängen vom verwendeten Nucleophil ab, beinhalten aber im Allgemeinen den Ersatz von Chloratomen.

Wissenschaftliche Forschungsanwendungen

Agricultural Use

Dichlorvos-d6 is extensively employed in agriculture to protect crops from pests. It is applied in several forms, including granules and aerosols. The estimated global usage distribution is approximately 60% for plant protection, 30% for public health, and 10% for stored product protection .

| Application Area | Percentage Use |

|---|---|

| Plant Protection | 60% |

| Public Health | 30% |

| Stored Products | 10% |

Public Health

In urban environments, this compound is utilized in space sprays for insect control in food processing plants and residential areas. Its efficacy against common pests like mosquitoes makes it a critical tool for vector control programs aimed at reducing disease transmission .

Livestock Management

This compound serves as an antihelminthic agent incorporated into animal feeds to treat parasitic infections in livestock such as pigs, horses, and dogs. This application underscores its importance in veterinary medicine .

Case Study 1: Efficacy in Crop Protection

A study conducted on the application of this compound in mushroom cultivation demonstrated significant reductions in pest populations. The air concentration of dichlorvos decreased from 3.3 mg/m³ to 0.006 mg/m³ over a 24-hour period after treatment with impregnated strips . This indicates its effectiveness as a fumigant.

Case Study 2: Vector Control

Research evaluating the use of this compound in urban mosquito control highlighted its role in reducing mosquito populations significantly during summer months. The study reported that regular applications led to a marked decrease in mosquito-borne diseases .

Toxicological Considerations

While this compound is effective as an insecticide, it poses potential health risks due to its mechanism of action as an acetylcholinesterase inhibitor. Long-term exposure has been linked to neurological effects, necessitating careful handling and application practices . Regulatory agencies recommend adhering to safety guidelines to mitigate risks associated with its use.

Vergleich Mit ähnlichen Verbindungen

Dichlorvos: The non-deuterated form, widely used as an insecticide.

Malathion: Another organophosphate insecticide with a similar mechanism of action.

Parathion: A more toxic organophosphate insecticide with similar applications.

Uniqueness of Dichlorvos-d6: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of dichlorvos in complex matrices .

Biologische Aktivität

Dichlorvos-d6, a deuterated analog of dichlorvos, is an organophosphate compound primarily used as an insecticide. Its biological activity has been the subject of various studies, focusing on its metabolism, toxicity, and potential health effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound has the molecular formula and is characterized by its two chlorine atoms and phosphorus atom, which contribute to its insecticidal properties. The deuterated form aids in studies involving metabolic pathways due to the distinct mass of deuterium compared to hydrogen.

Metabolism and Excretion

Dichlorvos is rapidly metabolized in mammals, with studies indicating that it does not accumulate in body tissues. The liver is the primary site of detoxification, where dichlorvos is converted into metabolites such as dimethyl phosphate, desmethyl dichlorvos, and inorganic phosphate. The metabolic pathways involve two enzymatic mechanisms:

- Glutathione-independent mechanism : Catalyzed by “A” type esterases.

- Glutathione-dependent mechanism : Produces desmethyl dichlorvos and S-methyl glutathione.

These pathways demonstrate that this compound follows similar metabolic routes as its parent compound, with rapid clearance from the bloodstream observed in various animal models including rats and mice .

Acute Toxicity

This compound exhibits acute toxicity characterized by symptoms such as respiratory distress and neurological effects. In animal studies, doses around 20 mg/kg body weight have shown significant hepatic effects, including decreased glucokinase activity in rats .

Chronic Exposure

Chronic exposure has been linked to more severe health outcomes. A case study reported autoimmune hepatitis in a 49-year-old woman following prolonged exposure to dichlorvos, highlighting its potential for causing long-term liver damage .

Genotoxicity

Research indicates that this compound may not be genotoxic in vivo; however, in vitro studies have shown it can disrupt mitotic division in human cell cultures. This disruption leads to chromosomal abnormalities such as aneuploidy and polyploidy, raising concerns about its potential carcinogenic effects .

Renal Effects

The renal toxicity of this compound has been less studied compared to hepatic effects. One study indicated significant increases in oxidative stress markers in rat kidney tissues after exposure to dichlorvos, suggesting nephrotoxic potential . However, contradictory findings exist regarding renal effects across different studies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Model |

|---|---|---|

| Romero-Navarro et al. (2006) | Decreased hepatic glucokinase activity | Rats |

| Fiore et al. (2013) | Induced mitotic arrest and chromosomal abnormalities | Human cell cultures |

| Case Study (2015) | Autoimmune hepatitis after chronic exposure | Human |

| Hou et al. (2014) | Increased oxidative stress markers in kidney tissues | Rats |

Eigenschaften

IUPAC Name |

2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRKCOSUFCWJD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661917 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-53-8 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.